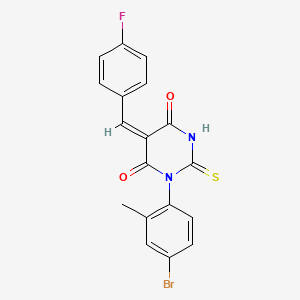![molecular formula C32H42Cl2N2O2 B4892492 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride](/img/structure/B4892492.png)
1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride is a complex organic compound featuring multiple piperidine rings and diynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts and base conditions to facilitate the coupling of alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Piperidin-1-ylpenta-2,4-dien-1-one: Contains a piperidine ring and a dienone group.
Piperidinepropanol: Features a piperidine ring and a propanol group
Uniqueness
1-[5-[5-(5-Piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride is unique due to its multiple piperidine rings and diynyl groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler compounds cannot achieve.
Properties
IUPAC Name |
1-[5-[5-(5-piperidin-1-ylpenta-1,3-diynyl)-2,4-dipropoxyphenyl]penta-2,4-diynyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O2.2ClH/c1-3-25-35-31-28-32(36-26-4-2)30(18-10-6-12-20-34-23-15-8-16-24-34)27-29(31)17-9-5-11-19-33-21-13-7-14-22-33;;/h27-28H,3-4,7-8,13-16,19-26H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDIVIRHXKTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C#CC#CCN2CCCCC2)C#CC#CCN3CCCCC3)OCCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(3-chlorophenyl)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4892410.png)
![1-(12-Methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-one;hydrochloride](/img/structure/B4892425.png)

![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B4892437.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)

![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4892464.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)
![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![N'-ethyl-N,N-dimethyl-N'-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B4892485.png)
![N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B4892498.png)
![5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B4892508.png)
